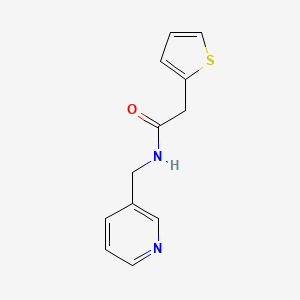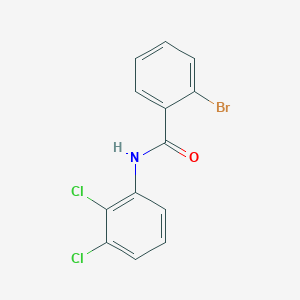
N-(3-pyridinylmethyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinylmethyl)-2-(2-thienyl)acetamide belongs to a class of compounds that have been explored for their potential in various chemical and biological applications. Its structure is characterized by the presence of both pyridine and thienyl rings, which contributes to its unique chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves starting from readily available precursors such as 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides. These methods enable the introduction of various functional groups, creating a diverse range of derivatives (Dotsenko et al., 2019).
Molecular Structure Analysis
X-ray diffraction and 2D NMR techniques are commonly used to confirm the key structures of these compounds. The molecular structure is crucial in determining the reactivity and potential applications of the compound (Dotsenko et al., 2019).
Chemical Reactions and Properties
These compounds can exhibit a range of chemical reactions, influenced by their functional groups. They have been noted for their herbicide antidote properties in some cases. The specific reactions and properties would depend on the particular substituents and structural configuration of the compound (Dotsenko et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are influenced by the molecular structure. These properties are important for the practical application and handling of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for forming derivatives, and biological activities, are central to the utility of these compounds. Some derivatives have shown antifungal and insecticidal activities, highlighting their potential in agricultural applications (Zhou Bing-se, 2013).
科学的研究の応用
Chemical Synthesis and Biological Activity
Research on N-(3-pyridinylmethyl)-2-(2-thienyl)acetamide and its derivatives has demonstrated significant versatility in chemical synthesis and potential biological activities. A study by Dotsenko et al. (2019) outlined the synthesis of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides, starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides. These compounds exhibited strong herbicide antidote properties, showcasing their potential in agricultural applications. The synthesis process was detailed, confirming key structures via X-ray diffraction and 2D NMR techniques, highlighting the compound's role in developing herbicide resistance solutions (Dotsenko et al., 2019).
Antifungal and Insecticidal Activities
Another significant application is found in the synthesis of novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents designed and synthesized by Zhou Bing-se (2013). These compounds showed promising antifungal and insecticidal activities, indicating potential for development into new pesticides or fungicides. The structures of these compounds were confirmed using various spectral methods, and their biological activities were assessed through preliminary bioassays (Zhou Bing-se, 2013).
Corrosion Inhibition
In the field of material science, N-(3-pyridinylmethyl)-2-(2-thienyl)acetamide derivatives have been explored for their corrosion inhibition properties. A study conducted by Yıldırım and Çetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, investigating their potential as corrosion inhibitors. These compounds were tested on steel in acidic and mineral oil mediums, showing promising inhibition efficiencies. This research opens the door for these compounds to be used in protecting materials from corrosion, which is a significant concern in various industries (Yıldırım & Çetin, 2008).
Antibacterial and Antifungal Properties
Further expanding on biological activities, Al-Omran and El-Khair (2004) synthesized derivatives incorporating the 2-phthalimidomethyl moiety into thieno[2,3-b]pyridine and 2-thienylacetamide. These compounds were tested for antibacterial and antifungal activities against various strains, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Fusarium oxysporium. The results indicated that some synthesized compounds have potential as antibiotic agents, suggesting applications in developing new antimicrobial drugs (Al-Omran & El-Khair, 2004).
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-12(7-11-4-2-6-16-11)14-9-10-3-1-5-13-8-10/h1-6,8H,7,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCLEFCBIUNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-ylmethyl-2-thiophen-2-yl-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)
![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)
![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)
![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)
![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)
![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)
